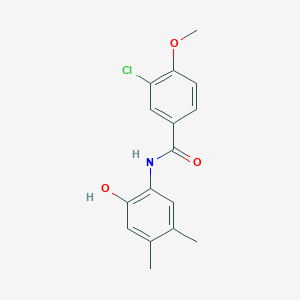
ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate and related compounds involves multiple steps, including esterification, hydrogenation, and condensation reactions, demonstrating the intricate processes required to produce such specialized compounds. For instance, ethyl 4-piperidinecarboxylate, an important intermediate, was synthesized from isonicotinic acid through esterification and hydrogenation, with yields indicating the efficiency of these processes (Chen Ying-qi, 2007). Similarly, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was achieved via Knoevenagel condensation, showcasing the versatility of synthesis techniques in producing various derivatives (A. D. Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using spectral studies and X-ray diffraction, offering insight into the arrangement of atoms and the conformation of the molecules. For example, the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with various metals revealed the coordination modes and geometry around the metal centers, providing a basis for understanding the chemical reactivity and properties of these complexes (O. Prakash et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation and annulation, to form more complex structures. The phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines illustrates the chemical versatility and potential for creating diverse molecular architectures (Xue-Feng Zhu et al., 2003). Such reactions highlight the compound's role as a versatile intermediate in synthesizing a wide range of chemical entities.
Applications De Recherche Scientifique
Phosphine-Catalyzed Annulation Synthesis
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This synthesis method demonstrates an efficient route to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Schiff and Mannich Bases
A synthesis pathway for Schiff and Mannich bases involving ethyl imidate hydrochlorides and ethyl carbazate leads to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds are further reacted with isatin and 5-chloroisatin to form Schiff bases, showcasing a versatile approach to synthesizing these bases for various applications (Bekircan & Bektaş, 2008).
Preparation of Piperidinyl Methanone Hydrochloride
The preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates a practical application of piperidine-4-carboxylic acid and ethyl carbonochloridate. This process outlines a method for producing this compound with a reasonable yield, emphasizing the utility of these materials in synthesizing targeted chemical entities (Zheng Rui, 2010).
Anticancer Agent Synthesis
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids explores their potential as anticancer agents. This research involves the sequential synthesis of these hybrids and their evaluation, indicating the significance of piperidinyl compounds in developing new therapeutic agents (Rehman et al., 2018).
CPT-11 Activation by Carboxylesterase
The activation of the prodrug CPT-11 by carboxylesterase enzymes highlights the role of ethyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate derivatives in medical applications, particularly in cancer treatment. This study provides insight into the enzymatic mechanisms that activate certain drugs, improving their therapeutic efficacy (Humerickhouse et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBFGMRECGUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)
![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)
![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)
